An In-depth Technical Guide to the Chemical Properties and Structure of Oleoyl Tyrosine
An In-depth Technical Guide to the Chemical Properties and Structure of Oleoyl Tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oleoyl (B10858665) tyrosine is a lipoamino acid, an amide formed from the condensation of oleic acid and the amino acid L-tyrosine. It is increasingly utilized in the cosmetics industry for its purported ability to enhance and accelerate tanning by stimulating melanin (B1238610) production. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant biological pathways of oleoyl tyrosine. It includes a detailed summary of its physicochemical properties, hypothetical experimental protocols for its synthesis, purification, and characterization, and a visualization of its proposed mechanism of action in melanogenesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and cosmetic science.
Chemical Identity and Structure
Oleoyl tyrosine, systematically named (2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid, is a derivative of the amino acid L-tyrosine where the amino group is acylated with oleic acid.[1] This modification imparts lipophilic characteristics to the otherwise hydrophilic amino acid.
Table 1: Chemical Identifiers of Oleoyl Tyrosine
| Identifier | Value |
| IUPAC Name | (2S)-3-(4-hydroxyphenyl)-2-[[(Z)-octadec-9-enoyl]amino]propanoic acid[1] |
| CAS Number | 147732-57-8[1] |
| Molecular Formula | C₂₇H₄₃NO₄[1] |
| SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)N--INVALID-LINK--C(=O)O[1] |
| InChI Key | UOIBFJBJAWHQNM-JRUKXMRZSA-N[1] |
Chemical Structure:
The structure of oleoyl tyrosine consists of three main components: the tyrosine backbone with its characteristic phenolic side chain, the oleoyl group derived from oleic acid featuring a cis-double bond at the C9 position, and an amide linkage connecting the two.
Physicochemical Properties
The physicochemical properties of oleoyl tyrosine are crucial for its formulation, delivery, and biological activity. The introduction of the long oleoyl chain significantly alters the properties of the parent amino acid, L-tyrosine.
Table 2: Physicochemical Properties of Oleoyl Tyrosine
| Property | Value | Source |
| Molecular Weight | 445.6 g/mol | PubChem[1] |
| Appearance | White to off-white powder (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Water Solubility | 0.00025 g/L (predicted) | HMDB |
| LogP (Octanol-Water Partition Coefficient) | 7.43 (predicted) | HMDB |
| Topological Polar Surface Area | 86.6 Ų | PubChem[1] |
Experimental Protocols
This section outlines detailed, representative methodologies for the synthesis, purification, and characterization of oleoyl tyrosine, based on established chemical principles for N-acylation of amino acids.
Synthesis of N-Oleoyl-L-Tyrosine via Schotten-Baumann Reaction
The Schotten-Baumann reaction is a widely used method for the N-acylation of amino acids in a biphasic system.[2][3][4]
Materials:
-
L-Tyrosine
-
Oleoyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
Dissolution of L-Tyrosine: In a round-bottom flask equipped with a magnetic stirrer, dissolve L-tyrosine (1.0 equivalent) in a 1 M aqueous solution of NaOH (2.2 equivalents) with stirring until a clear solution is obtained. Cool the flask in an ice bath to 0-5 °C.
-
Preparation of Oleoyl Chloride Solution: In a separate dropping funnel, dissolve oleoyl chloride (1.1 equivalents) in DCM.
-
Acylation Reaction: Add the oleoyl chloride solution dropwise to the cooled L-tyrosine solution over a period of 30-60 minutes with vigorous stirring, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., DCM:Methanol, 9:1).
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. A white precipitate of crude N-oleoyl-L-tyrosine should form.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate (B1210297) or DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification by Recrystallization
Materials:
-
Crude N-Oleoyl-L-Tyrosine
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: Dissolve the crude N-oleoyl-L-tyrosine in a minimal amount of hot ethanol.
-
Crystallization: Slowly add deionized water to the hot ethanolic solution until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 60% to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (due to the tyrosine chromophore).
3.3.2. Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Expected [M+H]⁺: m/z 446.3265
-
Expected [M-H]⁻: m/z 444.3119
3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (in CDCl₃ or DMSO-d₆): Expected signals would include aromatic protons of the tyrosine ring, the vinyl protons of the oleoyl chain, multiple methylene (B1212753) and methyl protons of the fatty acid chain, and the α- and β-protons of the tyrosine backbone.
-
¹³C NMR (in CDCl₃ or DMSO-d₆): Expected signals would include carbons of the aromatic ring, the double bond carbons of the oleoyl chain, the carbonyl carbons of the amide and carboxylic acid, and the aliphatic carbons of both moieties.
Biological Activity and Signaling Pathway
Oleoyl tyrosine is primarily recognized for its role in stimulating melanogenesis, the process of melanin production in melanocytes.[5] This activity is believed to contribute to an accelerated and enhanced tanning effect.
Proposed Mechanism of Action: Stimulation of Melanogenesis
The proposed mechanism involves the activation of tyrosinase, the rate-limiting enzyme in melanin synthesis.[6][7] It is hypothesized that oleoyl tyrosine acts as a substrate or a precursor that can be readily utilized by melanocytes, thereby upregulating the melanogenesis cascade. The key signaling pathway involved is the cyclic AMP (cAMP) pathway.[5][8][9][10][11]
Signaling Pathway Diagram:
References
- 1. Oleoyl Tyrosine | C27H43NO4 | CID 52922062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 5. Cyclic adenosine monophosphate (cAMP) signaling in melanocyte pigmentation and melanomagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosinase - Wikipedia [en.wikipedia.org]
- 7. Antioxidant and Tyrosinase Inhibitory Activities of Seed Oils from Torreya grandis Fort. ex Lindl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MC1R, the cAMP pathway and the response to solar UV: Extending the horizon beyond pigmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Divergence of cAMP signaling pathways mediating augmented nucleotide excision repair and pigment induction in melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Cyclic AMP (cAMP) signaling in melanocytes and melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
